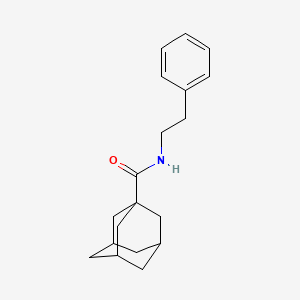adamantanyl-N-(2-phenylethyl)carboxamide
CAS No.:
Cat. No.: VC10133428
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H25NO |
|---|---|
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | N-(2-phenylethyl)adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C19H25NO/c21-18(20-7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21) |
| Standard InChI Key | MIMGGDFBUATHFE-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CC=C4 |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Adamantanyl-N-(2-phenylethyl)carboxamide features a bicyclic adamantane core () covalently linked to a 2-phenylethylamine group via a carboxamide bridge. The adamantane component contributes to the molecule’s rigidity and hydrophobic character, while the phenylethyl moiety introduces aromaticity and potential interactions with biological targets . The IUPAC name for the compound is N-(2-phenylethyl)adamantane-1-carboxamide, and its canonical SMILES representation is .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | N-(2-phenylethyl)adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C19H25NO/c21-18(20-7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21) |
| Standard InChIKey | MIMGGDFBUATHFE-UHFFFAOYSA-N |
Spectroscopic Characterization
The compound’s structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. -NMR spectra reveal distinct signals for the adamantane protons (δ 1.5–2.2 ppm) and the aromatic protons of the phenylethyl group (δ 7.2–7.4 ppm). The carboxamide NH proton resonates near δ 6.5 ppm, while the methylene groups of the phenylethyl chain appear as multiplets between δ 2.8–3.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 283.4, consistent with the molecular formula.
Synthesis and Optimization
Conventional Coupling Methods
The primary synthesis route involves coupling adamantane-1-carboxylic acid with 2-phenylethylamine using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The reaction proceeds in anhydrous dichloromethane or dimethylformamide (DMF) under inert conditions, yielding the carboxamide product after purification via column chromatography.
Table 2: Comparative Synthesis Routes
Future Directions
Further research should prioritize:
-
In vivo toxicity profiling to assess safety margins.
-
Target identification via receptor-binding assays.
-
Structure-activity relationship (SAR) studies to optimize pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume